molecular formula C13H13N3O3 B1384482 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid CAS No. 1221722-39-9

3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid

Cat. No.: B1384482
CAS No.: 1221722-39-9
M. Wt: 259.26 g/mol
InChI Key: YIYBUHQTPMHBGA-UHFFFAOYSA-N
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Description

3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid is a complex organic compound characterized by its pyrimidinone and pyridine moieties

Biochemical Analysis

Biochemical Properties

3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc . These interactions are crucial for the formation of stable complexes that can be used in various biochemical applications. Additionally, this compound can act as a bidentate chelating agent, forming complexes with rare-earth ions like europium and terbium, which are essential for fluorescence enhancement in sol-gels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cholinergic synapsis in vertebrates, permitting neural pulse transmission

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been observed to interact with various enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound maintains its stability under specific conditions, such as storage in an inert atmosphere and at low temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can lead to toxic or adverse effects, while lower doses may be beneficial for specific applications . Understanding the threshold effects and optimal dosages is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been used in the preparation of coordination polymers, which are essential for various biochemical processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for developing targeted delivery systems and optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the condensation of an appropriate β-keto ester with a pyridine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which then cyclizes to form the pyrimidinone ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrimidinones and pyridines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]methanol

  • 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]ethanol

  • 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]butanoic acid

Uniqueness: This compound is unique due to its specific structural features, such as the presence of both pyrimidinone and pyridine rings. These structural elements contribute to its distinct chemical properties and biological activities compared to similar compounds.

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Properties

IUPAC Name

3-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-10(4-5-11(17)18)13(19)16-12(15-8)9-3-2-6-14-7-9/h2-3,6-7H,4-5H2,1H3,(H,17,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBUHQTPMHBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CN=CC=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155881
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-39-9
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid
Reactant of Route 2
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid
Reactant of Route 3
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid
Reactant of Route 4
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid
Reactant of Route 5
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid
Reactant of Route 6
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid

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